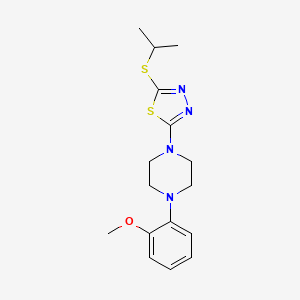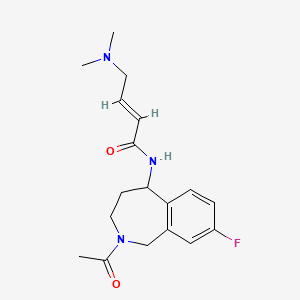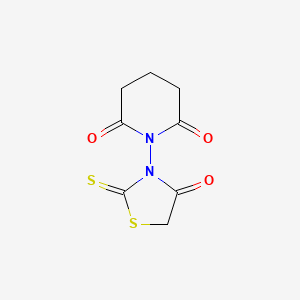
2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole, also known as IMD-1041, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiadiazole derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including 1,3,4-thiadiazole structures. These compounds were tested for antimicrobial, antilipase, and antiurease activities. Some of the synthesized molecules displayed good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four exhibiting antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Efficient Synthesis of PPARpan Agonist
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, highlighting a seven-step synthesis that includes a highly regioselective carbon-sulfur bond formation. This research contributes to the development of therapeutic agents targeting PPAR receptors (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Synthesis and Antibacterial Activity of Imidazothiadiazoles
Hu et al. (2008) optimized the synthetic method and evaluated the antibacterial activity of fused heterocyclic thiadiazole compounds. Introduction of polar groups enhanced the antibacterial activity, suggesting the potential for further structural investigations (Hu, Hou, Xie, Huang, & Zhang, 2008).
Anti-Inflammatory and Analgesic Agents Derived from Visnaginone and Khellinone
Research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively, offering potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine
A study by Xia (2015) focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, showing certain compounds' inhibitory effects against Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This highlights the potential for agricultural applications (Xia, 2015).
Synthesis, Theoretical, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives
Farooqi et al. (2018) synthesized new 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin, conducting in vitro DNA binding investigations and evaluating their anticancer potential against the Huh-7 cell line. Results suggested significant binding and potential as anti-cancer drug candidates (Farooqi, Arshad, Channar, Perveen, Saeed, Larik, & Javeed, 2018).
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-propan-2-ylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS2/c1-12(2)22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXONHSEWBBZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylthio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)



![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)